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Introduction
The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a key

target for universal influenza vaccine strategies. Within the NP, the peptide spanning amino

acids 383-391, with the sequence SRYWAIRTR, has been identified as a critical,

immunodominant cytotoxic T lymphocyte (CTL) epitope, particularly in individuals expressing

the HLA-B*2705 allele.[1][2][3] This technical guide provides an in-depth overview of the

immunogenicity of the NP (383-391) peptide, consolidating key quantitative data, detailing

experimental methodologies, and visualizing relevant biological and experimental workflows.

Understanding the immunological characteristics of this epitope is paramount for the

development of T-cell-based vaccines and immunotherapies against influenza.

Core Concepts
The immunogenicity of the NP (383-391) peptide is primarily attributed to its ability to be

processed and presented by Major Histocompatibility Complex (MHC) class I molecules,

specifically HLA-B*2705, on the surface of infected cells.[4][5] This peptide-MHC complex is

then recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes, triggering a

cascade of signaling events that lead to T-cell activation, proliferation, and the execution of

effector functions.[6][7] These effector functions include the release of cytotoxic granules

containing perforin and granzymes, which induce apoptosis in target cells, and the secretion of
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pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha

(TNF-α), which have direct antiviral effects and further modulate the immune response.[7][8]

Mutations within this epitope, particularly at the arginine residue at position 384 (R384G/K),

have been shown to abrogate binding to HLA-B*2705, leading to a loss of CTL recognition and

representing a mechanism of viral immune escape.[3][9] This highlights the critical role of this

specific residue as an anchor for MHC binding.[9]

Data Presentation
Table 1: In Vitro Cytotoxicity of NP (383-391)-Specific
CTLs

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://www.mdpi.com/1999-4915/4/9/1438
https://pmc.ncbi.nlm.nih.gov/articles/PMC11224667/
https://pmc.ncbi.nlm.nih.gov/articles/PMC400375/
https://repub.eur.nl/pub/9409/10888619.pdf
https://repub.eur.nl/pub/9409/10888619.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2424107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Effector Cells Target Cells
Effector:Target
(E:T) Ratio

% Specific
Lysis

Reference

NP (383-391)-

specific CD8+ T-

cell line

Autologous

BLCL + NP (383-

391) peptide

10:1 73.9% [10]

NP (383-391)-

specific CD8+ T-

cell line

Autologous

BLCL infected

with Influenza A

virus (expressing

NP)

10:1 40.6% [10]

NP (383-391)-

specific CD8+ T-

cell clone

HLA-B2705+

BLCL + NP (383-

391) peptide

Not Specified High [3]

NP (383-391)-

specific CD8+ T-

cell clone

HLA-B2705+

BLCL infected

with Influenza

A/NL/94-384R

(wild-type NP)

Various Dose-dependent [3]

NP (383-391)-

specific CD8+ T-

cell clone

HLA-B2705+

BLCL infected

with Influenza

A/NL/94-384G

(R384G mutant

NP)

Various No recognition [3]

In vitro

stimulated PBMC

from HLA-

B2705+ donor

Autologous

BLCL + NP (383-

391) peptide

Various Dose-dependent [3]

NP/B27 CTL

Clone

HLA-A3- and -

B27-positive B-

LCL +

SRYWAIRTR

peptide

10:1
~50% (at 1µM

peptide)
[11]
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NP/B27 CTL

Clone

HLA-A3- and -

B27-positive B-

LCL + 2µM

recombinant NP

10:1 ~20% [11]

BLCL: B-lymphoblastoid cell line

Table 2: Cytokine Production in Response to NP (383-
391)
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Responding
Cells

Stimulant
Cytokine
Measured

Key Findings Reference

CD8+ T cells

from HLA-

A0201/HLA-

B2705 co-

expressing

individuals

NP (383-391)

peptide
IFN-γ, TNF-α

Higher

production

compared to M1

(58-66) specific

responses.

[8]

PBMC from HLA-

B2705+ donors

NP (383-391)

peptide
IFN-γ

10.6% of CD8+ T

cells were

specific for the

NP (383-391)

epitope in one

donor.

[3]

PBMC from HLA-

B2705+ healthy

controls

NP (383-391)

peptide
TNF-α

Recognized by

PBL from AS

patients but not

healthy controls

in one study.

[12]

Peptide-

restimulated

PBMCs from AS

patients and

healthy controls

NP (383-391)

peptide
IFN-γ

Elicits a specific

T-cell response

in some

individuals,

regardless of

disease status.

[13]

PBMC: Peripheral blood mononuclear cells; AS: Ankylosing Spondylitis

Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis
(SPPS)
Solid-phase peptide synthesis is the standard method for producing the NP (383-391) peptide

(SRYWAIRTR). The following is a generalized protocol based on Fmoc (9-
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fluorenylmethyloxycarbonyl) chemistry.[1][2][4][14][15]

a. Resin Preparation:

Select a suitable resin, such as Rink Amide resin for a C-terminal amide or Wang resin for a

C-terminal carboxylic acid.[2]

Swell the resin in N,N-dimethylformamide (DMF) for approximately 15-60 minutes.[1][2]

If using an unloaded resin, couple the first amino acid (Arginine) to the resin.[2]

b. Peptide Chain Elongation:

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-

bound amino acid using a solution of 20% piperidine in DMF. This is typically a 20-60 minute

incubation.[2][14]

Washing: Thoroughly wash the resin with DMF to remove the piperidine and deprotection

byproducts.[1]

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Threonine) with a

coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).[1][14] Add the

activated amino acid to the resin and allow the coupling reaction to proceed.

Washing: Wash the resin with DMF to remove excess reagents and byproducts.[2]

Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the

sequence (Arginine, Isoleucine, Alanine, Tryptophan, Tyrosine, Arginine, Serine).

c. Cleavage and Deprotection:

Once the peptide chain is complete, remove the N-terminal Fmoc group.[1]

Wash the resin with DMF and then with dichloromethane (DCM).[1]

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and

scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove
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side-chain protecting groups.[4]

Precipitate the cleaved peptide in cold diethyl ether and collect by centrifugation.

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC) and verify its identity and purity by mass spectrometry.

Generation of NP (383-391)-Specific Cytotoxic T
Lymphocyte (CTL) Clones
Generating CTL clones specific for the NP (383-391) epitope is essential for in vitro functional

studies.[16][17][18][19][20]

a. In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs):

Isolate PBMCs from HLA-B*2705 positive donors using Ficoll-Paque density gradient

centrifugation.

Stimulate the PBMCs with the synthetic NP (383-391) peptide at a concentration of 1-10

µg/mL in the presence of low-dose interleukin-2 (IL-2).

Co-culture for 7-10 days to allow for the expansion of antigen-specific T cells.

b. Isolation of Single Antigen-Specific T Cells (Limiting Dilution):

After the initial stimulation, serially dilute the T cell culture in 96-well plates to a concentration

of approximately 0.5-1 cell per well.[17]

Add irradiated feeder cells (e.g., allogeneic PBMCs and an EBV-transformed B-

lymphoblastoid cell line) and phytohemagglutinin (PHA) to each well to support T cell growth.

Culture the plates in the presence of IL-2 for 2-4 weeks.

c. Screening and Expansion of Clones:

Screen the wells with visible cell growth for specificity by testing their ability to recognize

target cells pulsed with the NP (383-391) peptide in a functional assay (e.g., IFN-γ ELISPOT

or a small-scale cytotoxicity assay).
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Expand the positive clones by transferring them to larger culture vessels with fresh feeder

cells and IL-2.

Periodically re-stimulate the clones with peptide-pulsed antigen-presenting cells to maintain

their growth and functionality.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This assay quantitatively measures the ability of CTLs to lyse target cells.[3][9][10][11]

a. Target Cell Preparation:

Use an appropriate target cell line, such as an HLA-B*2705 positive B-lymphoblastoid cell

line (BLCL).

Label the target cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

Wash the labeled target cells thoroughly to remove unincorporated ⁵¹Cr.

Pulse a subset of the target cells with the NP (383-391) peptide (1-10 µg/mL) for 1 hour at

37°C. Use unpulsed cells as a negative control.

b. Cytotoxicity Assay:

Plate the labeled target cells (pulsed and unpulsed) in a 96-well V-bottom plate.

Add the NP (383-391)-specific CTLs (effector cells) at various effector-to-target (E:T) ratios

(e.g., 50:1, 25:1, 12.5:1).

Include control wells for spontaneous release (target cells with media only) and maximum

release (target cells with a detergent like Triton X-100).

Incubate the plate for 4-6 hours at 37°C.

Centrifuge the plate and collect the supernatant from each well.

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma

counter.
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c. Calculation of Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous

Release) / (Maximum Release - Spontaneous Release)] x 100

IFN-γ Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is a highly sensitive method for detecting and quantifying cytokine-

secreting cells at the single-cell level.[13]

a. Plate Coating:

Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight

at 4°C.

Wash the plate to remove unbound antibody and block with a protein solution (e.g., BSA or

serum) to prevent non-specific binding.

b. Cell Incubation:

Add PBMCs or isolated CD8+ T cells to the wells.

Stimulate the cells with the NP (383-391) peptide (1-10 µg/mL). Include a negative control

(no peptide) and a positive control (e.g., PHA).

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

c. Detection:

Wash the plate to remove the cells.

Add a biotinylated anti-human IFN-γ detection antibody and incubate.

Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or

horseradish peroxidase).

Wash the plate and add a substrate that forms an insoluble colored precipitate upon

enzymatic reaction.

Stop the reaction by washing with water.
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Allow the plate to dry and count the number of spots, where each spot represents a single

IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric analysis of cytokine production by specific cell subsets.[21]

[22]

a. Cell Stimulation:

Stimulate PBMCs with the NP (383-391) peptide for several hours in the presence of a

protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to

accumulate within the cell.

b. Cell Staining:

Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3,

CD8) to identify the T cell population of interest.

Fix and permeabilize the cells to allow antibodies to access intracellular proteins.

Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-

γ, TNF-α).

c. Flow Cytometry Analysis:

Acquire the stained cells on a flow cytometer.

Gate on the CD8+ T cell population and analyze the percentage of these cells that are

positive for IFN-γ and/or TNF-α.

Visualizations
Signaling and Experimental Workflows
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Caption: T-Cell Receptor (TCR) recognition of the NP (383-391)-pMHC complex on an APC.
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Caption: Overall experimental workflow for assessing the immunogenicity of the NP (383-391)

peptide.

Conclusion
The influenza virus NP (383-391) peptide is a well-characterized, immunodominant CTL

epitope restricted by HLA-B*2705. Its high degree of conservation and demonstrated ability to

elicit potent cytotoxic and cytokine responses in vitro underscore its importance as a target for
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universal influenza vaccine development. The detailed protocols and compiled data within this

guide provide a comprehensive resource for researchers aiming to further investigate the

immunobiology of this critical epitope, evaluate vaccine candidates, or develop novel T-cell-

based immunotherapies. Future studies should continue to explore the in vivo relevance of

these findings and the potential for NP (383-391)-based strategies to confer broad and lasting

protection against influenza A virus.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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